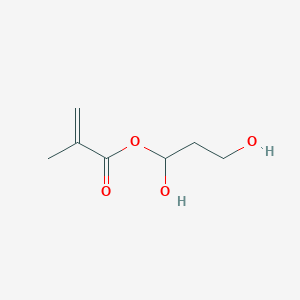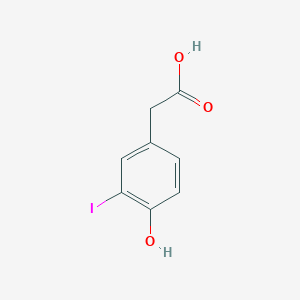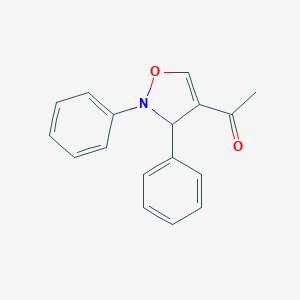![molecular formula C7H16ClO4P B045763 Diethyl [(2-chloroethoxy)methyl]phosphonate CAS No. 116384-56-6](/img/structure/B45763.png)
Diethyl [(2-chloroethoxy)methyl]phosphonate
Descripción general
Descripción
Diethyl [(2-chloroethoxy)methyl]phosphonate is an organophosphorous compound . It has a molecular formula of C7H16ClO4P and a molecular weight of 230.62 g/mol .
Molecular Structure Analysis
The molecular structure of Diethyl [(2-chloroethoxy)methyl]phosphonate is represented by the formula C7H16ClO4P . The InChI representation isInChI=1S/C7H16ClO4P/c1-3-11-13(9,12-4-2)7-10-6-5-8/h3-7H2,1-2H3 . Physical And Chemical Properties Analysis
Diethyl [(2-chloroethoxy)methyl]phosphonate has a molecular weight of 230.62 g/mol . It has a topological polar surface area of 44.8 Ų and a heavy atom count of 13 .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Antiviral Agents
Diethyl [(2-chloroethoxy)methyl]phosphonate serves as a precursor in the synthesis of antiviral agents. Its phosphonate group acts as a non-hydrolyzable mimic of the phosphate group, often inhibiting enzymes that utilize phosphates as substrates. This property is particularly useful in the development of antiviral medications where the compound can interfere with viral replication processes .
Agricultural Chemistry: Pesticide Development
In agriculture, this compound is explored for its potential as a bioactive ingredient in pesticides. The unique C–P bond in phosphonate esters provides high biological activity and reduced susceptibility to resistance, making it an advantageous choice for developing new pesticides with low toxicity and minimal environmental impact .
Pharmaceutical Research: Prodrug Design
In pharmaceutical research, Diethyl [(2-chloroethoxy)methyl]phosphonate is investigated for its potential as a prodrug. By modifying its structure, researchers aim to improve the pharmacokinetic properties of drugs, enhancing their delivery and efficacy in the body .
Propiedades
IUPAC Name |
1-chloro-2-(diethoxyphosphorylmethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16ClO4P/c1-3-11-13(9,12-4-2)7-10-6-5-8/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYMPIRBPPQDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COCCCl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434194 | |
| Record name | Diethyl [(2-chloroethoxy)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl [(2-chloroethoxy)methyl]phosphonate | |
CAS RN |
116384-56-6 | |
| Record name | Diethyl [(2-chloroethoxy)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diethyl [(2-chloroethoxy)methyl]phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Diethyl ((2-chloroethoxy)methyl)phosphonate a suitable starting material for synthesizing potential antimicrobial agents?
A1: Diethyl ((2-chloroethoxy)methyl)phosphonate serves as a versatile building block for synthesizing various alkylphosphonate derivatives. Researchers have successfully utilized this compound to create a series of novel alkylphosphonate derivatives with promising antimicrobial activity. [] The presence of reactive functional groups, such as the chlorine atom and the phosphonate ester, allows for further chemical modifications, enabling the introduction of diverse pharmacophores that can interact with bacterial and fungal targets.
Q2: What insights did molecular docking studies provide regarding the antimicrobial activity of the synthesized alkylphosphonate derivatives?
A2: Molecular docking studies provided valuable insights into the potential mechanism of action of these novel compounds. The studies revealed that the synthesized alkylphosphonate derivatives exhibited moderate to high binding affinities to key bacterial enzymes, specifically DNA gyrase. [] This suggests that these compounds might exert their antimicrobial effects by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. Furthermore, some derivatives displayed significant interactions with the active site of the enzyme, indicating their potential as potent inhibitors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2-Methoxyphenoxy)methyl]piperidine](/img/structure/B45683.png)
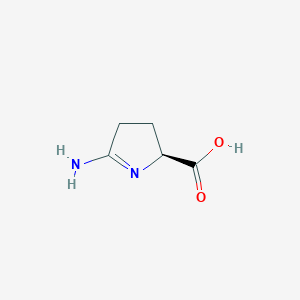
![7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B45686.png)
![5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole](/img/structure/B45687.png)
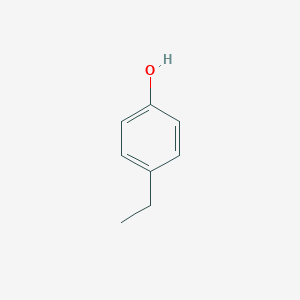

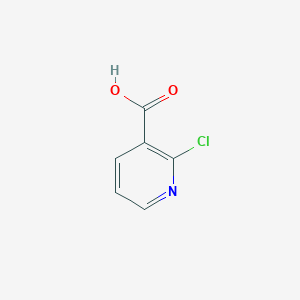
![2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid](/img/structure/B45702.png)

